
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Descripción general
Descripción
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, commonly referred to as 2C6TFP, is an organosilicon compound that has seen wide use in recent years as a reagent in organic synthesis. It is a versatile reagent with a broad range of applications in the laboratory and in industrial processes.
Aplicaciones Científicas De Investigación
Regioselective Functionalization and Carboxylation
Research has demonstrated the concept of "regioexhaustive substitution" applied to fluoropyridines, including those similar to 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This approach allows for regioselective metalation and subsequent carboxylation of pyridine derivatives (Bobbio & Schlosser, 2005).
Catalytic Aminomethylation
Group 3 metal triamido complexes have been used as catalysts for ortho-C-H bond addition in pyridine derivatives. These reactions result in the aminomethylation of pyridines, showcasing the potential of these compounds in synthetic chemistry (Nagae, Shibata, Tsurugi & Mashima, 2015).
Synthesis of Cyclopalladated Complexes
2-(Trimethylsilyl)pyridine reacts with palladium(II) acetate to form cyclopalladated complexes, which have applications in organometallic chemistry. These complexes exhibit dynamic behavior in NMR spectroscopy, indicating their potential for various chemical transformations (Fuchita, Nakashima, Hiraki, Kawatani & Ohnuma, 1988).
Synthesis of Bicyclic Nitrogen-Containing Lactones
Pyridine and bis(trimethylsilyl)ketene acetals react to form bicyclic nitrogen-containing lactones. This process has been characterized using X-ray crystallography, indicating its relevance in the synthesis of complex organic molecules (Rudler, Denise, Parlier & Daran, 2002).
Antimicrobial Activities and DNA Interaction
2-Chloro-6-(trifluoromethyl)pyridine, a compound closely related to 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, has been investigated for its antimicrobial activities and its interaction with DNA. These studies are important for understanding the biological implications of such compounds (Evecen, Kara, İdil & Tanak, 2017).
Synthesis of Ionic Polyacetylenes
A novel method for polymerization of acetylenic bonds in 2-ethynylpyridine and its trimethylsilyl derivative has been described, leading to the creation of ionic polyacetylenes. This is significant for materials science and polymer chemistry (Subramanyam, Chetan & Blumstein, 1993).
Propiedades
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZYGMWAMEGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452687 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205444-18-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)

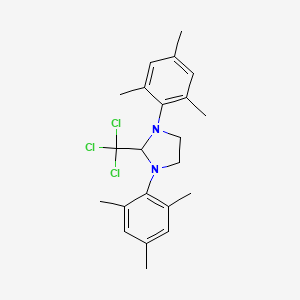

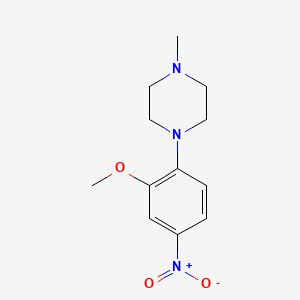
![Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1624944.png)

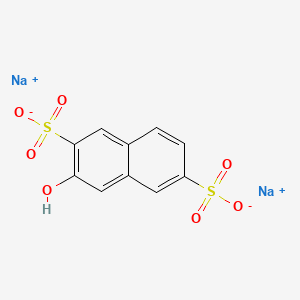
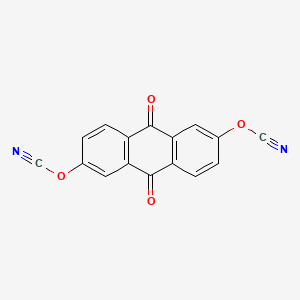
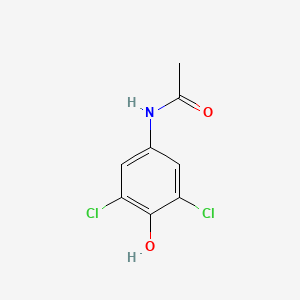
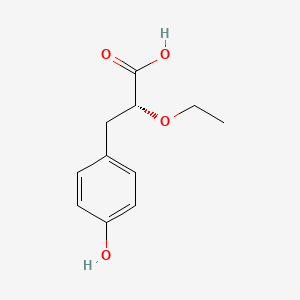
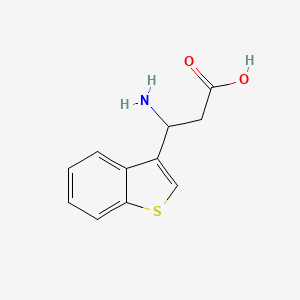
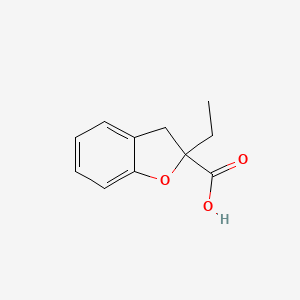
![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)